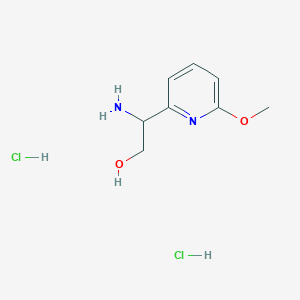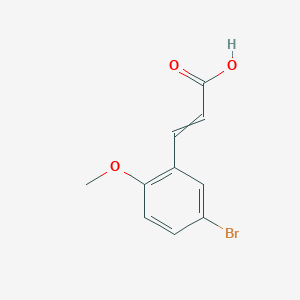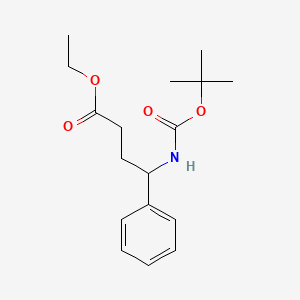
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an aminium chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine and aminium chloride groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the pyridine and aminium chloride functionalities.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aminium chloride group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in binding interactions, while the aminium chloride group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
4,5-diphenyl-1,3-thiazole: Shares the thiazole core but lacks the pyridine and aminium chloride groups.
2-aminopyridine: Contains the pyridine ring and amine group but lacks the thiazole ring.
Thiazole derivatives: Various thiazole-based compounds with different substituents.
Uniqueness: N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is unique due to the combination of the thiazole and pyridine rings with the aminium chloride group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C20H16ClN3S |
|---|---|
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
(4,5-diphenyl-1,3-thiazol-2-yl)-pyridin-2-ylazanium;chloride |
InChI |
InChI=1S/C20H15N3S.ClH/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)24-20(23-18)22-17-13-7-8-14-21-17;/h1-14H,(H,21,22,23);1H |
InChI-Schlüssel |
XYGLTMSXXDLFRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)[NH2+]C3=CC=CC=N3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506451.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12506459.png)
amino}butanoic acid](/img/structure/B12506464.png)


![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506515.png)





